molecular formula C21H20O6 B1212558 mollicellin H CAS No. 68455-09-4

mollicellin H

Cat. No. B1212558
CAS RN: 68455-09-4
M. Wt: 368.4 g/mol
InChI Key: FMQCQXQSBWELFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mollicellin H is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by hydroxy groups at position 3 and 7, methyl group at positions 1 and 9, a prenyl group at position 8, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense it exhibits cytotoxic activity. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is an aldehyde, a member of depsidones, an organic heterotricyclic compound and a polyphenol.
Mollicellin H belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). Mollicellin H is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mollicellin H is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Anticancer Properties

Mollicellin H, found in the fungus Chaetomium brasiliense, exhibits significant growth inhibitory activity against various human cancer cell lines. For instance, it has shown promising results against human breast cancer, lung cancer, and neuroma cell lines with notable GI(50) values, indicating its potential as an anticancer agent (Li et al., 2008). Another study supports these findings by demonstrating the cytotoxicity of mollicellin H against the human oral epidermoid carcinoma cell line (Promgool et al., 2021).

Antibacterial Activity

Mollicellin H has also shown notable antibacterial properties. A study revealed that it displays significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with compelling IC50 values. This positions mollicellin H as a potential candidate for treating bacterial infections, particularly those resistant to common antibiotics (Ouyang et al., 2018).

Antimalarial Properties

Additionally, mollicellin H has been identified as having antimalarial properties. In a study involving the fungus Chaetomium brasiliense, mollicellin H, among other compounds, exhibited activity against Plasmodium falciparum, suggesting its potential use in antimalarial therapies (Khumkomkhet et al., 2009).

properties

CAS RN

68455-09-4

Product Name

mollicellin H

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde

InChI

InChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-9,23-24H,6H2,1-4H3

InChI Key

FMQCQXQSBWELFR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)C=O)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)C=O)O

Other CAS RN

68455-09-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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